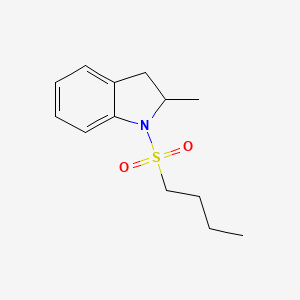![molecular formula C16H23N3O2 B5348280 8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a synthetic compound that has shown potential in various scientific research applications. It is a spirocyclic compound that has a unique structure, making it an interesting target for synthesis and study.
Wirkmechanismus
The mechanism of action of 8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it is believed to act on various neurotransmitter systems, including the GABAergic and glutamatergic systems. It has also been shown to modulate voltage-gated ion channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to decrease glutamate levels in the brain, which may contribute to its neuroprotective effects. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its unique structure, which may allow for the discovery of novel pharmacological properties. Additionally, its potential as a treatment for neurological disorders and cancer makes it a promising target for further research. However, one limitation of using this compound in lab experiments is its limited availability, as it is a synthetic compound that requires specialized synthesis methods.
Zukünftige Richtungen
There are several future directions for research on 8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. One direction is to further investigate its potential as a treatment for neurological disorders and cancer. Another direction is to explore its effects on other neurotransmitter systems and ion channels, which may contribute to its pharmacological properties. Additionally, further optimization of the synthesis method may allow for increased availability of this compound for research purposes.
Synthesemethoden
The synthesis of 8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 1-cyclopropyl-1H-imidazole-5-carbaldehyde and 1-amino-7-chloro-6-hydroxy-8-methyl-3,4-dihydroisoquinoline in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydride and 1-bromo-2-methylpropene to yield the final product. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
Wissenschaftliche Forschungsanwendungen
8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied as a potential anticancer agent, as it has shown cytotoxic effects against various cancer cell lines.
Eigenschaften
IUPAC Name |
9-[(3-cyclopropylimidazol-4-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15-4-6-16(5-1-9-21-16)7-8-18(15)11-14-10-17-12-19(14)13-2-3-13/h10,12-13H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAAMAPJLLKECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=CN=CN3C4CC4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)
![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)